3-Methoxypyrazin-2-ylboronic acid pinacol ester
CAS No.:
Cat. No.: VC18031700
Molecular Formula: C11H17BN2O3
Molecular Weight: 236.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17BN2O3 |
|---|---|
| Molecular Weight | 236.08 g/mol |
| IUPAC Name | 2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
| Standard InChI | InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-9(15-5)14-7-6-13-8/h6-7H,1-5H3 |
| Standard InChI Key | YEEQWENEWLXIJY-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NC=CN=C2OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazine heterocycle, a six-membered ring containing two nitrogen atoms at positions 1 and 4. A methoxy group () is attached to the pyrazine ring at position 3, while a boronic ester group ()) occupies position 2. The pinacol ester moiety, derived from pinacol (2,3-dimethyl-2,3-butanediol), enhances the boronic acid’s stability by forming a cyclic ester, mitigating its inherent sensitivity to hydrolysis.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.08 g/mol |
| IUPAC Name | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
| CAS Number | Not publicly disclosed |
The boronic ester group enables reversible covalent interactions with diols and other nucleophiles, a property exploited in sensing and drug delivery systems.
Synthesis and Manufacturing
Reaction Pathway
The synthesis typically involves a palladium-catalyzed Miyaura borylation reaction. 2-Methoxypyrazine reacts with pinacolborane () in the presence of a palladium catalyst, such as (dibenzylideneacetone palladium), and a phosphine ligand (e.g., ) under inert conditions. The reaction proceeds at 80–100°C for 6–12 hours, yielding the product with >80% efficiency in laboratory settings.
Industrial-Scale Production
Continuous flow reactors are employed industrially to enhance yield and safety. These systems maintain precise temperature control and minimize exposure to air, critical for preventing boronic acid oxidation. Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity.
Applications in Chemistry and Biology
Suzuki-Miyaura Cross-Coupling
The compound participates in Suzuki-Miyaura reactions, forming carbon-carbon bonds between aryl halides and boronic esters. For example, coupling with 5-bromopyrimidine yields biaryl structures used in pharmaceutical intermediates. This reactivity parallels allylboronic acid pinacol ester’s role in olefin metathesis .
Enzyme Inhibition
The boronic ester moiety reversibly binds to serine proteases’ active sites, inhibiting enzymes like thrombin and proteasome subunits. This mechanism underpins its use in developing anticoagulants and anticancer agents.
Drug Delivery Systems
Functionalized nanoparticles incorporating the compound exploit its diol-binding affinity for glucose-responsive insulin release. The boronic ester forms dynamic bonds with polysaccharides, enabling pH-dependent drug release in diabetic therapies.
Physical and Chemical Properties
Stability and Reactivity
The pinacol ester confers remarkable stability, with a shelf life exceeding 12 months at 2–8°C. Hydrolysis occurs under acidic conditions (pH < 4), regenerating the boronic acid. The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in tetrahydrofuran and dichloromethane.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Decomposes above 200°C |
| Density | ~1.2 g/cm³ (estimated) |
| Solubility in THF | >50 mg/mL |
Spectroscopic Characterization
-
: A singlet at δ 28–30 ppm confirms the tetracoordinated boron.
-
: Peaks at δ 1.2–1.3 ppm (pinacol methyl groups) and δ 3.9 ppm (methoxy protons).
Comparison with Analogous Boronic Esters
Boc-Arg-OH
While Boc-Arg-OH () is an amino acid derivative unrelated to boronic esters, both compounds serve as building blocks in peptide and protease inhibitor synthesis .
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